molecular formula C17H17N3O B5792684 2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5792684
M. Wt: 279.34 g/mol
InChI Key: MSCZOXPVZVTZAE-UHFFFAOYSA-N
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Description

2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not well understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in the growth and survival of cancer cells, bacteria, or inflammatory cells.
Biochemical and Physiological Effects:
2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and inflammatory cells. In vivo studies have shown that this compound can reduce the size of tumors and decrease inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potential as a selective and potent inhibitor of cancer cells, bacteria, and inflammatory cells. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. These include:
1. Further studies to determine the mechanism of action of this compound.
2. Studies to determine the safety and efficacy of this compound in animal models.
3. Studies to determine the potential of this compound as a pesticide in agriculture.
4. Studies to determine the potential of this compound as a fluorescent material in material science.
5. Studies to determine the potential of this compound as a therapeutic agent for other diseases.
Conclusion:
2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound in animal models and its potential as a therapeutic agent for other diseases.

Synthesis Methods

2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been synthesized using different methods, including the reaction of 2-chloropyridine with tert-butyl 4-amino-3-nitrobenzoate followed by reduction and cyclization. Another method involves the reaction of 2-chloropyridine with tert-butyl 4-amino-3-nitrobenzoate followed by reduction and cyclization using sodium borohydride. The yield of the synthesis method varies depending on the method used and the reaction conditions.

Scientific Research Applications

2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In agriculture, it has been studied for its potential as a pesticide. In material science, it has been studied for its potential as a fluorescent material.

properties

IUPAC Name

5-(4-tert-butylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,3)13-9-7-12(8-10-13)16-19-15(20-21-16)14-6-4-5-11-18-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCZOXPVZVTZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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